molecular formula C21H21BrN2O3S B14979910 6-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

6-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B14979910
M. Wt: 461.4 g/mol
InChI Key: WEVYTFVLQUWYJY-UHFFFAOYSA-N
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Description

6-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, bromination, and subsequent functionalization with piperidine and thiophene rings. One common synthetic route involves the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate ketone.

    Bromination: The chromene core is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Functionalization: The brominated chromene is further reacted with piperidine and thiophene derivatives under suitable conditions to introduce the piperidine and thiophene rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

6-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and carboxamide functionality but differ in their substituents.

    Thiophene-containing compounds: These compounds contain the thiophene ring and may have similar electronic properties.

    Piperidine derivatives: These compounds feature the piperidine ring and are often used in medicinal chemistry.

Uniqueness

6-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is unique due to its combination of bromine, piperidine, and thiophene rings, which confer specific chemical and biological properties. This unique structure makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H21BrN2O3S

Molecular Weight

461.4 g/mol

IUPAC Name

6-bromo-4-oxo-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C21H21BrN2O3S/c22-14-6-7-18-15(11-14)17(25)12-19(27-18)21(26)23-13-16(20-5-4-10-28-20)24-8-2-1-3-9-24/h4-7,10-12,16H,1-3,8-9,13H2,(H,23,26)

InChI Key

WEVYTFVLQUWYJY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)C4=CC=CS4

Origin of Product

United States

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